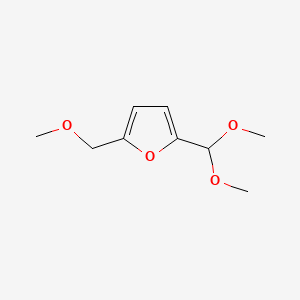
2-(Dimethoxymethyl)-5-(methoxymethyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Biomass Conversion to Furan Derivatives : This compound is derived from plant biomass and is considered a versatile reagent or platform chemical for the chemical industry. It could potentially replace non-renewable hydrocarbon sources and has applications in producing monomers, polymers, fuels, solvents, pharmaceuticals, and chemicals (Chernyshev, Kravchenko, & Ananikov, 2017).
Electrosynthesis : Research demonstrates the electrosynthesis of derivatives like 2,5-dimethoxy-2,5-dihydrofuran, closely related to 2-(Dimethoxymethyl)-5-(methoxymethyl)furan, using thin-layer flow cell technology without added electrolyte (Horii, Atobe, Fuchigami, & Marken, 2005).
Conversion to Levulinate Esters : A method for converting biomass-derived furan to methyl levulinate via acid catalysis in dimethoxymethane/methanol has been developed. This process indirectly involves compounds like this compound (Zhang, Hu, Zhang, Liu, Hu, Xiang, Wang, & Lu, 2019).
Pharmacological Activity : Certain derivatives of 2,5-dialkoxy-2-(dialkoxymethyl)tetrahydrofurans, which include structures similar to this compound, have been synthesized and studied for their pharmacological activity (Peresada, Ostrovskaya, Likhosherstov, Rodionov, Rozenberg, & Skoldinov, 1982).
Bio-Diesel Production : This compound has been identified as a potential bio-diesel candidate. It can be produced from the alcoholic solutions of 5-HMF and fructose in the presence of solid acid catalysts (Qiu, Wang, Huang, Li, & Chen, 2017).
Antioxidant Activities : In studies related to phenolic content and antioxidant activities in plant foods, derivatives of this compound have been identified as forming during hydrothermal hydrolysis processes, influencing the evaluation of phenolic content and antioxidant capacities (Chen, Tang, Zhang, Liu, Marcone, Li, & Tsao, 2014).
Mechanism of Action
Target of Action
It’s known that furan derivatives are often used in organic synthesis and can interact with various biological targets depending on their specific functional groups .
Mode of Action
It’s known that furan derivatives can undergo various chemical reactions, including reactions with dimethoxymethane (dmm or methylal) to form reactive intermediates .
Biochemical Pathways
The compound is involved in the conversion of furan into methyl levulinate (MLA), a promising fuel additive . The reaction of furan with DMM leads to the formation of 2-methoxymethyl-furan (MMF), which then gets converted to MLA via acid catalysis .
Result of Action
The result of the action of 2-(Dimethoxymethyl)-5-(methoxymethyl)furan is the formation of MLA, a valuable compound with wide applications in medicine, flavoring and fragrance industries, as well as its use as a fuel additive .
Action Environment
The reaction of furan with DMM to form MMF is endothermic in vacuum but exothermic in a methanol solvent environment . This suggests that the action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of a solvent and the temperature.
Properties
IUPAC Name |
2-(dimethoxymethyl)-5-(methoxymethyl)furan |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-10-6-7-4-5-8(13-7)9(11-2)12-3/h4-5,9H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSLPVCXVFBZRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30763252 |
Source


|
| Record name | 2-(Dimethoxymethyl)-5-(methoxymethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30763252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110339-34-9 |
Source


|
| Record name | 2-(Dimethoxymethyl)-5-(methoxymethyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30763252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of DMMF in the context of biofuel production?
A1: DMMF is identified as a potential biodiesel candidate or additive in the research paper []. It is produced alongside other promising compounds like 5-(hydroxymethyl)-2-(dimethoxymethyl) furan (HDMF) and 5-(methoxymethyl)-2-furaldehyde (MMF) from fructose, a readily available sugar. The study highlights a novel, efficient catalytic process using a silica gel-supported nitric acid (SiO2-HNO3) catalyst for converting fructose to these valuable furan derivatives. This method demonstrates a promising avenue for sustainable biofuel production from renewable carbohydrate sources.
Q2: What are the key findings regarding the production of DMMF from fructose as described in the research?
A2: The research [] demonstrates a two-step process for DMMF production. First, fructose is dehydrated to 5-hydroxymethylfurfural (5-HMF) in dimethylsulfoxide (DMSO). Subsequently, methanol is added to the reaction system, facilitating the conversion of 5-HMF to DMMF via acetalization. This one-pot, two-step method achieved a notable DMMF yield of 34% at 150 °C using the SiO2-HNO3 catalyst and a DMSO-methanol solvent system. This approach offers several advantages, including facile catalyst recycling and the utilization of readily available, renewable starting materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
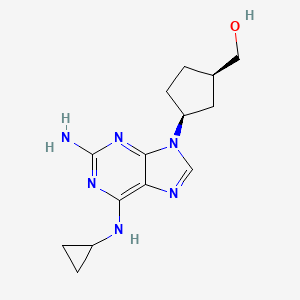
![2-[Benzyl(methyl)amino]-1-(4-phenylmethoxyphenyl)propan-1-one](/img/structure/B566195.png)
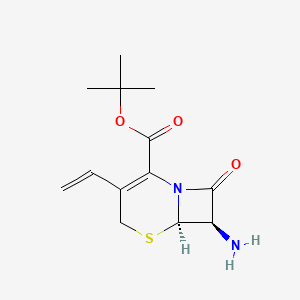
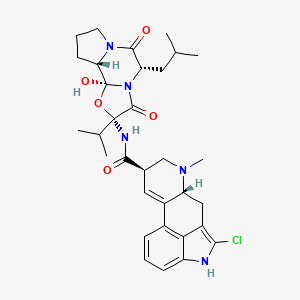
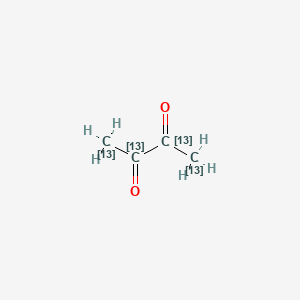
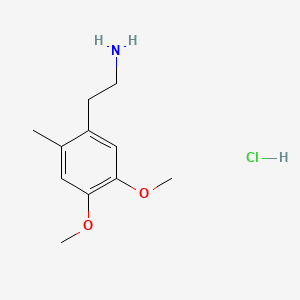
![6-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566203.png)
![methyl (1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate](/img/structure/B566206.png)
![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate](/img/structure/B566208.png)
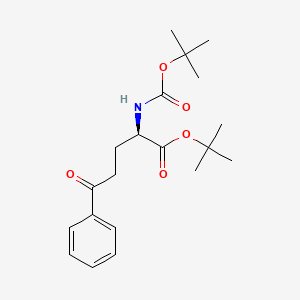
![1,1-Bis[2,3-dichloro-4-(4-methylpiperazino)phenyl]ethane](/img/structure/B566210.png)
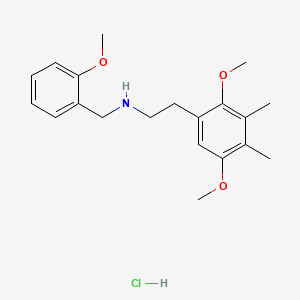
![N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester](/img/structure/B566213.png)
![1,1-Dimethylethyl [3-({[4-(aminomethyl)phenyl]carbonyl}amino)biphenyl-4-yl]carbamate](/img/structure/B566214.png)
